REACTION_CXSMILES
|
Cl.[I:2][C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][NH2:10])=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[I:2][C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][NH2:10])=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
[2-(4-iodophenoxy)ethyl]amine hydrochloride
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.IC1=CC=C(OCCN)C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
followed by evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(OCCN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |